3,4,5-Trimethoxybenzoic acid
Overview
Description
Gallic acid trimethyl ether, also known as 3,4,5-trimethoxybenzoic acid, is an organic compound with the chemical formula C10H12O5. It is an O-methylated derivative of gallic acid and is found naturally in certain plants, such as olives. This compound is known for its potent antioxidant properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoic acid is an active metabolite of the opioid receptor agonist and prokinetic agent trimebutine . It primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in pain perception and gastrointestinal motility .
Mode of Action
The compound exerts its effects through an agonist effect on peripheral mu, kappa, and delta opiate receptors . This interaction results in the modulation of these receptors, leading to changes in pain perception and gastrointestinal motility .
Biochemical Pathways
The compound also influences the release of gastrointestinal peptides such as motilin and modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides are involved in various biochemical pathways that regulate gastrointestinal functions .
Pharmacokinetics
It’s known that the compound exhibits hypotensive activity following intravenous administration . No hypotensive activity was demonstrated following intraperitoneal administration , suggesting that the route of administration may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in pain perception and gastrointestinal motility due to its interaction with opiate receptors . Additionally, it has been evaluated for antihypertensive and local anesthetic activity .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of some basic esters, which have been evaluated for antihypertensive and local anesthetic activity .
Molecular Mechanism
It is known that it can be synthesised by methoxylation of gallic acid and dimethyl sulfate
Dosage Effects in Animal Models
There is limited information available on the effects of varying dosages of 3,4,5-Trimethoxybenzoic acid in animal models. One study has reported that a compound synthesized from this compound exhibited hypotensive activity following intravenous administration to normotensive dogs .
Preparation Methods
Gallic acid trimethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of gallic acid with dimethyl sulfate in the presence of a base, such as potassium carbonate. The reaction typically occurs at room temperature and results in the formation of 3,4,5-trimethoxybenzoic acid . Another method involves the use of dimethyl carbonate as a methylating agent in the presence of a catalyst .
Industrial production of gallic acid trimethyl ether often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Gallic acid trimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols or other reduced derivatives.
Substitution: Gallic acid trimethyl ether can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gallic acid trimethyl ether has a wide range of scientific research applications:
Biology: This compound has been studied for its antioxidant properties and its ability to inhibit cytokine production.
Medicine: Gallic acid trimethyl ether has been investigated for its potential therapeutic effects, including its role as an anticancer agent and its ability to modulate oxidative stress
Comparison with Similar Compounds
Gallic acid trimethyl ether is similar to other O-methylated trihydroxybenzoic acids, such as:
Veratric acid: Another O-methylated derivative of gallic acid, known for its antioxidant properties.
Trimethylgallic acid: Similar in structure and properties to gallic acid trimethyl ether.
Eudesmic acid: Another name for gallic acid trimethyl ether, highlighting its natural occurrence in certain plants
Compared to these similar compounds, gallic acid trimethyl ether is unique in its specific applications and its potent antioxidant activity, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
3,4,5-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059472 | |
Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige or white fine crystalline powder; [Acros Organics MSDS], Solid | |
Record name | 3,4,5-Trimethoxybenzoic acid | |
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Record name | Eudesmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
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CAS No. |
118-41-2 | |
Record name | 3,4,5-Trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-41-2 | |
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Record name | 3,4,5-Trimethoxybenzoic acid | |
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Record name | Eudesmic acid | |
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Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Record name | 3,4,5-trimethoxybenzoic acid | |
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Record name | 3,4,5-TRIMETHOXYBENZOIC ACID | |
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Record name | Eudesmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
171 - 172 °C | |
Record name | Eudesmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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